2-((5-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
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Overview
Description
2-((5-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, an oxadiazole ring, and an isoindoline-1,3-dione moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It’s known that similar compounds can bind to their targets, leading to a series of biochemical reactions .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, some compounds with similar structures have been found to interact with the cytochrome P450 enzyme of fungi, impairing ergosterol synthesis and causing abnormalities in the fungal cell .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Similar compounds have shown antimicrobial and antifungal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.
Introduction of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group can be introduced via an acylation reaction using cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under acidic or basic conditions.
Coupling with Isoindoline-1,3-dione: The final step involves coupling the oxadiazole intermediate with isoindoline-1,3-dione through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-((5-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-((5-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[[5-[1-(cyclopropanecarbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c23-16(10-5-6-10)21-7-11(8-21)15-19-14(20-26-15)9-22-17(24)12-3-1-2-4-13(12)18(22)25/h1-4,10-11H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWGWVUJPFESLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)C3=NC(=NO3)CN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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